5-Methoxycarbonylmethyl-2-thiouridine
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZXTFWTDIBXDF-PNHWDRBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277755 | |
| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20299-15-4 | |
| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20299-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Mcm5s2u in Translational Control
Facilitation of Codon-Anticodon Interaction Stringency and Decoding Fidelity
The mcm5s2U modification is instrumental in governing the precise interaction between the tRNA anticodon and the messenger RNA (mRNA) codon within the ribosome. nih.govnih.gov It is predominantly found in tRNAs responsible for decoding A- and G-ending codons in split codon boxes, such as those for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu). nih.govresearchgate.netnih.gov The primary role of mcm5s2U is to enhance the efficiency of reading these cognate codons, rather than to prevent missense errors. nih.govresearchgate.netnih.gov
Influence on Ribosome Dynamics and Overall Protein Synthesis Efficiency
Research indicates that a lack of mcm5s2U can cause ribosome pausing at specific codons, which in turn slows down the elongation phase of translation. oup.com This pausing effect is a direct consequence of the weakened interaction between the hypomodified tRNA and the codon in the ribosomal A-site. The primary function of mcm5s2U is to bolster the efficiency of cognate codon reading, and its absence necessitates a compensatory increase in the concentration of the unmodified tRNA to maintain cell viability. nih.govresearchgate.netnih.gov This underscores the importance of mcm5s2U in maintaining a smooth and efficient flow of the ribosomal machinery along the mRNA template.
Contribution of the 2-Thio Group to tRNA Conformational Stability
The 2-thio group, a key component of the mcm5s2U modification, plays a crucial role in establishing and maintaining the proper three-dimensional structure of the tRNA anticodon loop. nih.gov This structural integrity is essential for the tRNA's decoding function. The presence of the sulfur atom at the C2 position of the uridine (B1682114) base significantly influences the local conformation of the anticodon.
Biosynthesis and Enzymatic Pathways for 5 Methoxycarbonylmethyl 2 Thiouridine Formation
Initial Stages of Uridine (B1682114) Modification and the Role of the Elongator Complex
The initial and crucial step in the formation of the mcm5 side chain is catalyzed by the Elongator complex, a highly conserved six-subunit protein assembly (Elp1-Elp6) in eukaryotes. nih.govmdpi.com In yeast, compelling evidence suggests that the primary role of this complex is the formation of 5-carboxymethyluridine (cm5U) and 5-carbamoylmethyl (ncm5) side chains on uridines at the wobble position of tRNA. nih.govnih.gov The Elongator complex is believed to attach a carboxymethyl group (cm5) to the wobble uridine (U34) of several tRNA species, including those for Lysine, Glutamine, and Glutamic acid. mdpi.complos.org This modification serves as the foundational substrate for subsequent enzymatic reactions. plos.org While initially implicated in various cellular processes like transcription and exocytosis, it is now widely accepted that the diverse phenotypes observed in Elongator mutants are primarily a consequence of defects in this specific tRNA modification function. nih.govplos.org
The Elongator complex itself is composed of two subcomplexes: a core catalytic subcomplex (Elp1-Elp3) and an auxiliary subcomplex (Elp4-Elp6). researchgate.net The Elp3 subunit is thought to possess the catalytic activity required for the modification. nih.gov The entire holo-Elongator is essential for generating the cm5U intermediate, which is the precursor for the mcm5U modification. plos.orgoup.com
Table 1: Subunits of the Eukaryotic Elongator Complex
| Subunit | Function |
| Core Subcomplex | |
| Elp1 | Scaffold protein |
| Elp2 | Accessory protein |
| Elp3 | Catalytic subunit (presumed acetyltransferase activity) |
| Auxiliary Subcomplex | |
| Elp4 | Component of the hexameric Elp456 subcomplex |
| Elp5 | Component of the hexameric Elp456 subcomplex |
| Elp6 | Component of the hexameric Elp456 subcomplex |
Methyl Esterification Step Mediated by Trm9 and Trm112 Proteins
Following the formation of 5-carboxymethyluridine (cm5U) by the Elongator complex, the subsequent methyl esterification step is carried out by a heterodimeric enzyme complex composed of Trm9 and Trm112. plos.orgnih.govmdpi.com The Trm9-Trm112 complex catalyzes the addition of a methyl group to the carboxyl group of cm5U, converting it into 5-methoxycarbonylmethyluridine (mcm5U). plos.orgmdpi.comresearchgate.net
In this complex, Trm9 functions as the catalytic methyltransferase subunit, binding the S-adenosylmethionine (SAM) cofactor which serves as the methyl donor. nih.gov Trm112, a small zinc-binding protein, is a non-catalytic regulatory subunit that is essential for the stability and activity of Trm9. nih.govmdpi.commdpi.com Trm112 acts as a "hub" protein, interacting with and activating several methyltransferases involved in different aspects of translation, highlighting its central role in protein synthesis. nih.govmdpi.commdpi.com The interaction between Trm9 and Trm112 is crucial, as the disruption of either gene results in the loss of mcm5U formation. nih.gov This enzymatic step is a key control point in the pathway, directly producing the mcm5U moiety that will later be thiolated. plos.org
The 2-Thiolation Pathway: Orchestration by Ncs2-Ncs6 and Associated Factors
The final step in the biosynthesis of mcm5s2U is the thiolation at the C2 position of the uridine base, converting mcm5U to mcm5s2U. This reaction is dependent on a complex sulfur-relay system that mobilizes sulfur from cysteine and delivers it to the target tRNA. oup.com
The core enzymatic machinery responsible for the 2-thiolation of wobble uridine is the heterodimeric Ncs2/Ncs6 complex (also known as CTU1/CTU2 in humans). oup.comoup.comoup.com In Saccharomyces cerevisiae, five genes have been identified as essential for this 2-thiolation process: URM1, UBA4, TUM1, NCS2, and NCS6. oup.com While Ncs6 contains an adenylation domain and is believed to perform the final sulfur transfer, Ncs2, despite being homologous, appears to have lost its enzymatic function and likely serves as a structural scaffold or provides target specificity for the tRNA substrate. oup.comoup.com Nevertheless, Ncs2 is indispensable for the 2-thiolation reaction. oup.comoup.com The Ncs2/Ncs6 complex utilizes thiocarboxylated Urm1 (Urm1-COSH) as the immediate sulfur donor to catalyze the formation of the 2-thio group on the uridine base. embopress.org
The sulfur required for the 2-thiolation reaction is mobilized and transferred through a sophisticated relay system that shares features with both prokaryotic sulfur-carrier pathways and eukaryotic ubiquitin-like modifier (UBL) systems. nih.govnih.gov The central player in this pathway is the Ubiquitin-Related Modifier 1 (Urm1). oup.comnih.gov
The sulfur relay cascade begins with the cysteine desulfurase Nfs1, which mobilizes sulfur from L-cysteine. nih.gov This sulfur is then transferred, either directly or via the sulfurtransferase Tum1, to the E1-like activating enzyme Uba4. nih.gov Uba4 is a bifunctional enzyme containing both an adenylation domain and a rhodanese-like domain (RHD) that accepts the sulfur to form a persulfide. embopress.org
Uba4 then activates the C-terminus of Urm1 through an ATP-dependent adenylation step. embopress.orgnih.gov Following adenylation, the sulfur from the Uba4 RHD is transferred to the activated Urm1, forming a thiocarboxylated Urm1 (Urm1-COSH). embopress.orgnih.gov This activated Urm1-COSH is then released and serves as the sulfur donor for the Ncs2/Ncs6 complex to complete the 2-thiolation of the tRNA wobble uridine. embopress.orgnih.gov This pathway chemically and functionally links protein urmylation (a ubiquitin-like conjugation process) with tRNA thiolation. nih.gov
Table 2: Key Proteins in the Eukaryotic 2-Thiolation Sulfur-Relay System
| Protein | Function |
| Nfs1 | Cysteine desulfurase; initial sulfur mobilization from L-cysteine. |
| Tum1 | Sulfurtransferase; mediates sulfur transfer to Uba4. |
| Uba4 | E1-like activating enzyme; adenylates and thiocarboxylates Urm1. |
| Urm1 | Ubiquitin-related modifier; acts as a sulfur carrier after activation (Urm1-COSH). |
| Ncs2/Ncs6 | Thiolase complex; catalyzes the final sulfur transfer to tRNA. |
The biosynthesis of 2-thiouridine in the cytosol of eukaryotes is critically dependent on the presence of iron-sulfur (Fe-S) clusters. scienceopen.com Fe-S clusters are ancient and ubiquitous cofactors essential for a wide range of cellular processes, including electron transport and enzyme catalysis. nih.govnih.gov The biogenesis of these clusters is a complex process managed by dedicated protein machineries in both the mitochondria (ISC machinery) and the cytosol (CIA machinery). nih.govfrontiersin.org
The cytosolic tRNA thiolation pathway requires functional mitochondrial ISC machinery and the subsequent cytosolic CIA system. scienceopen.comfrontiersin.org Specifically, the Ncs6 protein, a key component of the final thiolase complex, is an Fe-S cluster-containing enzyme. oup.comoup.com This dependency suggests that the Fe-S cluster within Ncs6 is likely essential for its catalytic activity in the sulfur transfer reaction. scienceopen.com Disruption of Fe-S cluster biogenesis leads to defects in 2-thiolation, highlighting the intricate connection between cellular metabolism, cofactor assembly, and the post-transcriptional modification of tRNA. scienceopen.comnih.gov
Genetic and Biochemical Regulation of mcm5s2U Biosynthesis
The biosynthesis of mcm5s2U is a tightly regulated process, ensuring that tRNA modification levels are appropriate for cellular needs. This regulation occurs at multiple levels, including the expression and stability of the biosynthetic enzymes and their response to cellular stress.
Studies in yeast have shown that the protein levels of several components of the thiolation pathway, including Ncs2, Ncs6, Tum1, and Uba4, as well as components of the Elongator complex (Elp2, Elp4), decrease when cells are shifted to higher temperatures. nih.gov This suggests a coordinated regulation of the entire mcm5s2U pathway in response to environmental changes. Furthermore, deficiencies in mcm5s2U modification can trigger the General Amino Acid Control (GAAC) system through the activation of the transcription factor Gcn4, which in turn regulates hundreds of genes in response to nutritional cues. scienceopen.com
Genetic mutations in the biosynthetic pathway can have significant consequences. For example, a specific point mutation (H71L) in the NCS2 gene, found in a clinical yeast isolate, leads to increased levels of 2-thiolation at body temperature. oup.comoup.com This enhanced modification confers increased fitness and virulence, demonstrating the physiological importance of maintaining optimal levels of mcm5s2U. oup.comoup.comebi.ac.uk The regulation of mcm5s2U synthesis is therefore crucial for cellular homeostasis, stress response, and, in the case of pathogenic fungi, for virulence. oup.comebi.ac.uk
Advanced Methodologies for Research and Analysis of 5 Methoxycarbonylmethyl 2 Thiouridine
Enzyme-Based Detection and Quantification Strategies
Enzyme-based assays offer a powerful and specific approach for monitoring the status of mcm⁵s²U in tRNA. These methods leverage the unique substrate specificity of certain enzymes to detect the presence or absence of this modification, providing valuable insights into its biogenesis and dynamics.
Utilization of Gamma-Toxin Endonuclease for mcm⁵s²U Status Monitoring
A key breakthrough in the detection of mcm⁵s²U has been the application of gamma-toxin endonuclease, derived from the yeast Kluyveromyces lactis. nih.govresearchgate.netspringernature.com This enzyme specifically recognizes and cleaves tRNAs containing the mcm⁵s²U modification at the wobble position of the anticodon loop. nih.govresearchgate.netspringernature.combiorxiv.org This specific cleavage event forms the basis of a highly sensitive assay for monitoring the mcm⁵s²U status in a variety of eukaryotic organisms, from yeast to human cells. researchgate.netbiorxiv.org The assay involves incubating total RNA with purified recombinant gamma-toxin, which leads to the cleavage of mcm⁵s²U-containing tRNAs. biorxiv.org The resulting tRNA fragments can then be detected and quantified using standard molecular biology techniques. biorxiv.org This method has proven instrumental in confirming the evolutionary conservation of the mcm⁵s²U modification across different species and in validating the function of enzymes involved in its biosynthesis, such as the Trm9-Trm112 complex. researchgate.netnih.gov
Applications in Northern Blot and Quantitative PCR-Based Assays
The gamma-toxin cleavage assay is typically coupled with Northern blotting or quantitative reverse transcription PCR (qRT-PCR) for the detection and quantification of mcm⁵s²U. nih.govspringernature.com
In the Northern blot approach, total RNA is treated with gamma-toxin, and the resulting RNA fragments are separated by gel electrophoresis and transferred to a membrane. nih.gov A labeled oligonucleotide probe specific to the tRNA of interest is then used to visualize both the full-length, uncleaved tRNA (lacking mcm⁵s²U) and the cleaved tRNA fragments (indicating the presence of mcm⁵s²U). nih.govpreprints.org This method provides a direct visualization of the modification status.
The quantitative PCR (qPCR) -based assay offers a more high-throughput and quantitative alternative. nih.govmdpi.com In this method, gamma-toxin-treated RNA is reverse transcribed into cDNA. nih.gov Primers are designed to amplify the full-length tRNA. Cleavage by gamma-toxin prevents the amplification of the full-length tRNA, leading to a decrease in the qPCR signal. nih.gov By comparing the amplification of treated and untreated samples, the relative abundance of mcm⁵s²U-modified tRNA can be accurately quantified. nih.gov This approach has been successfully used to assess the reduction of mcm⁵s²U-tRNA in yeast cells under oxidative stress. preprints.org
Mass Spectrometry-Based Characterization and Profiling
Mass spectrometry (MS) has emerged as the gold standard for the unambiguous identification and quantification of RNA modifications, including mcm⁵s²U. nih.gov Its high sensitivity and accuracy allow for detailed characterization of the epitranscriptome.
Quantitative Analysis of mcm⁵s²U using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of modified nucleosides. upenn.edumtoz-biolabs.comabcam.com The workflow typically involves the enzymatic hydrolysis of total RNA into individual nucleosides, followed by their separation using liquid chromatography. mdpi.com The separated nucleosides are then introduced into a mass spectrometer, where they are ionized and fragmented. nih.gov The mass-to-charge ratio of the parent ion and its characteristic fragment ions allows for the specific identification and quantification of mcm⁵s²U. genesilico.plresearchgate.net This method offers high precision and can be used for absolute quantification with the use of stable isotope-labeled internal standards. nih.gov LC-MS/MS has been instrumental in studying the dynamics of mcm⁵s²U levels in response to various cellular stresses and in different disease states. researchgate.net
| Parameter | LC-MS/MS Analysis of mcm⁵s²U |
| Sample Preparation | Enzymatic hydrolysis of RNA to nucleosides |
| Separation | Reversed-phase liquid chromatography |
| Detection | Tandem mass spectrometry (MS/MS) |
| Quantification | Based on precursor and product ion intensities, often with stable isotope-labeled standards |
| Advantages | High specificity, sensitivity, and accuracy; allows for absolute quantification |
| Applications | Profiling RNA modifications, studying dynamic changes in modification levels |
Advanced Approaches for Ribonucleoside Modification Mapping
Beyond simple quantification, advanced MS-based approaches enable the precise mapping of mcm⁵s²U within specific RNA molecules. nih.gov The "bottom-up" approach involves the enzymatic digestion of a target RNA into smaller fragments, which are then analyzed by LC-MS/MS. nih.gov By identifying the fragments containing the mass shift corresponding to mcm⁵s²U, its location within the RNA sequence can be determined. nih.govneb.com This methodology is crucial for understanding the context-dependent function of this modification. Improvements in fragmentation techniques and bioinformatics tools are continually enhancing the capabilities of MS for comprehensive RNA modification mapping. nih.govneb.com
Genetic and Genomic Screens for Investigating mcm⁵s²U Pathways
Genetic and genomic screens are powerful tools for identifying the genes and pathways involved in the biosynthesis and regulation of mcm⁵s²U. nih.gov These approaches have been instrumental in uncovering the complex network of proteins required for the formation of this modified nucleoside.
A prominent example is the use of a genome-wide screen in Saccharomyces cerevisiae to identify genes required for mcm⁵s²U formation. nih.gov This screen utilized the sensitivity of yeast cells to the zymocin toxin, where resistance is often associated with defects in tRNA modification. nih.gov By screening a collection of yeast deletion mutants for zymocin resistance, researchers were able to identify a large number of genes involved in both the formation of the mcm⁵ side chain and the 2-thiolation of the uridine (B1682114) base. nih.gov This screen not only confirmed the roles of known factors like the Elongator complex and Trm9 but also uncovered novel proteins involved in the biosynthetic pathway. nih.govplos.org
Subsequent analysis of the identified genes has provided significant insights into the intricate and highly regulated process of mcm⁵s²U synthesis. nih.gov These genetic approaches, combined with the analytical techniques described above, are essential for a complete understanding of the biological roles of 5-Methoxycarbonylmethyl-2-thiouridine.
| Screening Approach | Principle | Key Findings for mcm⁵s²U |
| Zymocin Resistance Screen | Yeast mutants with defects in tRNA modification, including mcm⁵s²U, exhibit resistance to the zymocin toxin complex. | Identification of a comprehensive set of genes required for both the mcm⁵ and s² modifications, including components of the Elongator and Trm9/Trm112 complexes. |
| CRISPR-Cas9 Screens | Genome-wide knockout or activation/inhibition screens to identify genes whose perturbation affects phenotypes related to nucleotide metabolism or tRNA modification. | Identification of regulators of de novo pyrimidine synthesis, which provides the precursor for uridine modifications. biorxiv.org |
Genome-Wide Ribonucleome Analysis for Gene Discovery
Genome-wide ribonucleome analysis is a powerful approach for identifying genes involved in the biogenesis of RNA modifications. This methodology allows for the discovery of not only the enzymes that directly catalyze modification reactions but also non-enzymatic proteins essential for the process, such as carriers of metabolic substrates or partner proteins required for RNA recognition oup.com. In the context of this compound (mcm5s2U), this type of analysis has been instrumental in uncovering the genetic network required for the 2-thiolation step of this complex modification in eukaryotes oup.com.
In the yeast Saccharomyces cerevisiae, ribonucleome analysis led to the identification of five key genes required for the 2-thiolation of what becomes the mcm5s2U nucleoside at the wobble position of specific tRNAs. oup.com These genes are URM1, UBA4, TUM1, NCS2, and NCS6. oup.comfrontiersin.org The products of these genes form a complex sulfur-relay system distinct from the persulfide-based chemistry seen in bacterial systems oup.com.
The process involves Urm1p, a ubiquitin-related modifier, which is activated at its C-terminus by Uba4p, an E1-like enzyme. This activation results in a thiocarboxylated form of Urm1p (-COSH) oup.com. This activated sulfur is then utilized in subsequent reactions mediated by Ncs2p and Ncs6p to form the 2-thiouridine oup.com. Tum1p plays a role in stimulating the initial cysteine desulfurase activity of Nfs1p and accepting the persulfide sulfur from it oup.com. The successful in vitro reconstitution of 2-thiouridine formation using recombinant proteins has confirmed the function of this pathway oup.com.
Table 1: Genes Identified Through Ribonucleome Analysis for mcm5s2U 2-Thiolation in S. cerevisiae
| Gene | Protein Product | Function in 2-Thiolation | Reference |
|---|---|---|---|
| URM1 (YIL008w) | Urm1p | Ubiquitin-related modifier that acts as a sulfur carrier after being thiocarboxylated. | oup.com |
| UBA4 (YHR111w) | Uba4p | E1-like activating enzyme that adenylates and thiocarboxylates Urm1p. | oup.com |
| TUM1 (YOR251c) | Tum1p | Accepts persulfide from Nfs1p (cysteine desulfurase) and stimulates its activity. | oup.com |
| NCS2 (YNL119w) | Ncs2p | Mediates the final sulfur transfer to the tRNA, likely in a complex with Ncs6p. | oup.com |
| NCS6 (YGL211w) | Ncs6p | Mediates the final sulfur transfer to the tRNA, likely in a complex with Ncs2p. | oup.com |
Reverse Genetic Screens for Functional Elucidation
Reverse genetic screens are a cornerstone for elucidating the function of genes by observing the phenotypic effects of their disruption. For this compound, a novel genome-wide screen in Saccharomyces cerevisiae was developed based on the activity of the γ-toxin from the yeast Kluyveromyces lactis. nih.govjohnshopkins.edu This toxin is a tRNA endonuclease that specifically cleaves tRNAs containing the mcm5s2U modification 3' of this wobble nucleoside nih.govjohnshopkins.edunih.gov. The efficiency of this cleavage is dependent on the presence of both the 5-methoxycarbonylmethyl (mcm5) side chain and the 2-thio (s2) group nih.gov.
This specific endonuclease activity provides a powerful tool for a genetic screen: yeast strains with mutations in genes required for mcm5s2U biosynthesis become resistant to the γ-toxin because their tRNAs are improper substrates for cleavage nih.govjohnshopkins.edu. Leveraging this principle, a collection of 4,826 homozygous diploid S. cerevisiae strains, each with a single nonessential gene deleted, was screened for resistance to the K. lactis killer toxin nih.govjohnshopkins.edu.
The screen successfully identified 63 toxin-resistant mutants. nih.govjohnshopkins.edu Subsequent analysis of these mutants confirmed that defects in the mcm5s2U modification pathway were responsible for the resistance. The screen not only rediscovered previously known genes but also implicated new gene products in the formation of the mcm5 side chain and the s2 group nih.gov. For instance, the screen revealed that mutants in sit4, kti14, and KTI5 have defects in the formation of the mcm5 side chain. nih.govjohnshopkins.edu Furthermore, it was demonstrated that the absence of the 2-thio group, as seen in urm1, uba4, and ncs2 mutants, also confers resistance to the γ-toxin, reinforcing the importance of the complete mcm5s2U nucleoside for toxin activity nih.govnih.gov.
Table 2: Selected Genes Identified in a γ-toxin Resistance Screen Affecting mcm5s2U Formation
| Gene | Effect on mcm5s2U Synthesis | Phenotype in Screen | Reference |
|---|---|---|---|
| SIT4 | Defective in mcm5 side chain formation. | Resistant to γ-toxin. | nih.govjohnshopkins.edu |
| SAP185/SAP190 | Defective in mcm5 side chain formation (Sit4-associated proteins). | Resistant to γ-toxin. | nih.govjohnshopkins.edu |
| KTI14 | Defective in mcm5 side chain formation. | Resistant to γ-toxin. | nih.govjohnshopkins.edu |
| URM1 | Abolished formation of the s2 group. | Resistant to γ-toxin. | nih.govnih.gov |
| UBA4 | Abolished formation of the s2 group. | Resistant to γ-toxin. | nih.govnih.gov |
| NCS2 | Abolished formation of the s2 group. | Resistant to γ-toxin. | nih.govnih.gov |
| YOR251C (TUM1) | Decreased formation of the s2 group. | Resistant to γ-toxin. | nih.govnih.gov |
Oxidative Modification and Cellular Fate of 5 Methoxycarbonylmethyl 2 Thiouridine
Mechanisms of Oxidative Desulfurization of mcm5s2U
Under conditions of oxidative stress, the mcm5s2U nucleoside in tRNA is prone to a chemical modification known as oxidative desulfurization. This process involves the removal of the sulfur atom from the 2-position of the uridine (B1682114) base. nih.gov Studies conducted both in vitro and in living eukaryotic cells, such as baker's yeast and human cell lines, have demonstrated that exposure to various oxidizing agents triggers this reaction. mdpi.comnih.govnih.gov
Common reactive oxygen species (ROS) and chemical stressors that can induce this desulfurization include:
Hydrogen peroxide (H₂O₂)
Sodium arsenite (NaAsO₂)
Sodium hypochlorite (NaClO) nih.gov
The fundamental mechanism involves the oxidation of the 2-thiouridine moiety, which leads to the cleavage of the carbon-sulfur bond and its replacement with an oxygen atom. This process is not a simple, single-step reaction but results in the formation of distinct byproducts. The primary consequence of this oxidative attack is the conversion of the 2-thiouracil base into other pyrimidine derivatives, fundamentally altering the nucleoside's chemical identity. mdpi.comnih.govpreprints.org This desulfurization is a significant event, as the sulfur atom is critical for the structural rigidity of the anticodon loop and for restricting wobble pairing, thereby ensuring translational fidelity. mdpi.comnih.govresearchgate.net
Identification and Characterization of Oxidative Byproducts (e.g., mcm5H2U, mcm5U)
The oxidative desulfurization of mcm5s2U does not lead to a single product but results in a mixture of derivatives. High-sensitivity analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in identifying and quantifying these byproducts in tRNA isolated from cells subjected to oxidative stress. mdpi.comnih.govnih.gov
The two major identified byproducts are:
5-methoxycarbonylmethyl-4-pyrimidinone riboside (mcm5H2U): This is often the primary product of the desulfuration process under certain oxidative conditions. mdpi.comnih.gov
5-methoxycarbonylmethyl-uridine (mcm5U): This product represents the complete replacement of the sulfur atom with an oxygen atom, resulting in a more common uridine derivative. mdpi.comnih.govnih.gov
Research on human embryonic kidney (HEK293) cells with a compromised antioxidant system (specifically, a knockout of the catalase gene, Cat) demonstrated a clear relationship between oxidative stress and the formation of these byproducts. When these cells were exposed to hydrogen peroxide, the levels of mcm5s2U decreased, with a corresponding increase in mcm5H2U and mcm5U. mdpi.com
| H₂O₂ Concentration | mcm5s2U (%) | mcm5H2U (%) | mcm5U (%) |
|---|---|---|---|
| 0 µM | 89% | 7% | 2% |
| 5 µM | 60% | 24% | 12% |
Data derived from studies on HEK293 cells with catalase gene knockout, showing the shift in nucleoside modification profiles after exposure to 5 µM H₂O₂. mdpi.com
These findings confirm that oxidative stress directly causes the chemical transformation of mcm5s2U within the tRNA of living cells, leading to the formation of stable, identifiable desulfurized byproducts. nih.govmdpi.com
Functional Consequences of mcm5s2U Damage for tRNA Integrity and Translational Fidelity Under Oxidative Stress
The primary functional consequences of losing the 2-thio group include:
Impaired Codon Recognition: The mcm5s2U modification is essential for accurately decoding codons ending in A, while restricting the "wobble" pairing with G in the third position of the codon. mdpi.compreprints.orgnih.gov The loss of the sulfur atom disrupts this precise decoding, potentially leading to the misincorporation of amino acids.
Reduced Translational Efficiency: The presence of mcm5s2U enhances the binding affinity of the aminoacyl-tRNA to the ribosome's A site. mdpi.compreprints.org Damage to this nucleoside can slow down the rate of translation, impairing the synthesis of proteins, including those essential for the oxidative stress response itself. nih.govhelsinki.fi
Emerging Research Avenues and Future Directions for 5 Methoxycarbonylmethyl 2 Thiouridine Studies
Elucidation of Novel Regulatory Components and Interacting Partners
The biosynthesis of mcm5s2U is a multi-step process involving several key protein complexes. The initial steps leading to the formation of the 5-carbonylmethyl (cm5) or 5-carbamoylmethyl (ncm5) side chains are dependent on the six-subunit Elongator complex. plos.orgresearchgate.net The final methylation step to create the methoxycarbonylmethyl (mcm5) group is catalyzed by the Trm9/Trm112 complex. nih.govnih.gov The 2-thiolation is handled by a separate enzymatic pathway. researchgate.net
Emerging research is focused on identifying novel factors that regulate these core enzymes and discovering new interacting partners that may modulate the modification's deposition or function.
Key Research Thrusts:
Identification of Upstream Regulators: Future studies aim to uncover the signaling pathways that control the expression and activity of the Elongator and Trm9/Trm112 complexes. For example, research has shown that the phosphorylation of human TRM9L, a homolog of Trm9, can integrate multiple stress-signaling pathways to suppress tumor growth. springernature.com Identifying the specific kinases, phosphatases, and other signaling molecules that act on the mcm5s2U machinery is a key area of investigation.
Discovery of Accessory and Specificity Factors: While Trm112 acts as a platform protein for Trm9, there may be other, as-yet-unidentified proteins that assist in substrate recognition, enhance catalytic activity, or recruit the modifying enzymes to specific tRNA species or subcellular locations. nih.govplos.org The γ-toxin assay, which specifically cleaves mcm5s2U-containing tRNAs, provides a powerful tool for screening for new eukaryotic proteins involved in the modification's formation. nih.gov
Exploring the "Readers" of mcm5s2U: Beyond the ribosome, it is conceivable that other proteins or RNA molecules could specifically recognize and bind to mcm5s2U-modified tRNAs. These "reader" proteins could influence the stability, localization, or aminoacylation of the tRNA, adding another layer of regulatory control. Identifying these potential interacting partners is a significant future challenge.
Table 1: Known and Investigated Proteins in mcm5s2U Biosynthesis
| Protein/Complex | Role in mcm5s2U Pathway | Research Focus |
|---|---|---|
| Elongator Complex | Catalyzes the initial formation of the cm5U/ncm5U side chain. plos.orgresearchgate.net | Understanding regulation of its assembly and catalytic activity. |
| Trm9/Trm112 Complex | Trm9 is the catalytic methyltransferase; Trm112 is a required accessory protein. nih.govplos.org | Identification of upstream signaling inputs (e.g., phosphorylation). springernature.com |
| ALKBH8 | A mammalian enzyme involved in the hydroxylation of the mcm5 side chain in some tRNAs. mdpi.comspringernature.com | Defining its full range of tRNA substrates and regulatory mechanisms. |
| Ncs6/Ncs2 Complex | Catalyzes the 2-thiolation of the wobble uridine (B1682114). researchgate.net | Investigating coordination with the Elongator and Trm9/Trm112 pathways. |
Development of High-Resolution and Dynamic Imaging Techniques for mcm5s2U
Currently, the detection and quantification of mcm5s2U rely primarily on biochemical methods that analyze bulk tRNA populations isolated from cells. These techniques include high-performance liquid chromatography (HPLC) and mass spectrometry (HPLC-MS), which can precisely identify and quantify the modification. nih.gov Another powerful method is the γ-toxin endonuclease assay, which uses a specific enzyme to cleave mcm5s2U-containing tRNAs, allowing their levels to be monitored by Northern blotting or qRT-PCR. nih.govresearchgate.netspringernature.com
While highly sensitive, these methods have limitations:
They require cell lysis, precluding the study of mcm5s2U in living cells.
They provide population-level averages, obscuring potential cell-to-cell heterogeneity.
They offer a static snapshot and cannot reveal the real-time dynamics of modification changes in response to stimuli.
A major future direction is the development of techniques to visualize mcm5s2U within intact, living cells at high spatial and temporal resolution. The challenge lies in the small size of the chemical modification itself. However, advances in super-resolution microscopy and chemical biology may provide a path forward. mdpi.com
Potential Future Approaches:
Antibody-Based Probes: Development of highly specific monoclonal antibodies that can recognize the mcm5s2U modification within the context of a tRNA molecule could enable immunofluorescence-based imaging. Combining this with super-resolution techniques like STED or STORM could provide nanoscale localization.
Chemical Tagging and Bio-orthogonal Chemistry: A more advanced approach would involve introducing chemically modified precursors of the mcm5s2U nucleoside that could be incorporated into tRNA by the cell's own machinery. These precursors would contain a "handle" for subsequent bio-orthogonal "click" chemistry reactions, allowing the attachment of a bright fluorophore for direct imaging.
Advanced Microscopy Systems: Techniques like confocal² spinning-disk image scanning microscopy (C²SD-ISM) are pushing the boundaries of deep-tissue super-resolution imaging, which could one day be adapted to visualize labeled tRNAs with high fidelity. researchgate.net
Achieving dynamic, single-molecule imaging of mcm5s2U would revolutionize the field, allowing researchers to directly observe how the modification status of specific tRNAs changes in different cellular compartments, during different cell cycle phases, or in real-time response to cellular stress.
Broadening the Understanding of mcm5s2U's Role in Integrated RNA Biology and Cellular Signaling
The fundamental role of mcm5s2U is to ensure accurate and efficient translation by restricting the wobble interaction at the third position of the codon. researchgate.netspringernature.com This modification is particularly important for the translation of mRNAs that are enriched in specific codons, such as AAA, CAA, and GAA. This codon-specific effect provides a mechanism for regulating the expression of specific subsets of genes at the translational level.
Emerging research is uncovering how this translational regulation is integrated into broader cellular signaling networks, particularly in the context of stress responses and disease. acs.org
Stress Response Pathways: The absence of mcm5s2U leads to translational infidelity, which can promote protein errors and activate the unfolded protein and heat shock responses. acs.org This suggests that the status of tRNA modifications is a key factor monitored by cellular proteostasis machinery.
Cancer and Cellular Signaling: Dysregulation of mcm5s2U has been directly linked to cancer biology. For instance, in melanoma cells, activation of the PI3K signaling pathway leads to an increase in the enzymes that synthesize mcm5s2U. This, in turn, enhances the translation of mRNAs with mcm5s2U-dependent codons, such as the hypoxia-inducible factor 1-alpha (HIF1α), promoting glycolysis and sustaining the metabolic needs of the cancer cells. Similarly, in colon and breast cancer, the Elongator subunit ELP3 promotes the translation of specific oncogenic drivers like SOX9 and DEK, respectively.
Integrated Gene Regulation: The mcm5s2U modification system represents a critical layer of gene expression regulation that integrates environmental and cellular signals with the translational machinery. acs.org Future work will focus on mapping the complete "regulon" of mcm5s2U-dependent transcripts across different cell types and conditions. This will help elucidate how cells use this modification to rapidly and selectively alter their proteome to adapt to changing environments or pathological states.
By connecting the chemical modification of a single nucleotide to the control of complex signaling pathways, research into mcm5s2U is highlighting the profound impact of RNA modifications on integrated cellular biology.
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